Bienvenue dans la boutique en ligne BenchChem!

d-Bunolol Hydrochloride

Stereospecific Pharmacology Chiral Resolution Beta-Adrenoceptor Antagonism

As the distomer with >60-fold lower β-blocking potency than levobunolol, d-Bunolol Hydrochloride is the definitive negative control for β-adrenoceptor research. Its unique β2-preferring biphasic displacement pattern enables receptor-subtype discrimination in radioligand binding assays, while equipotent direct myocardial depression permits clean cardiotoxicity profiling. For chiral HPLC method validation, it is the essential reference standard for enantiomeric purity testing. Procure the stereochemically defined (R)-enantiomer only—racemic substitution invalidates stereospecific assays.

Molecular Formula C17H26ClNO3
Molecular Weight 327.8 g/mol
CAS No. 27867-05-6
Cat. No. B014869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Named-Bunolol Hydrochloride
CAS27867-05-6
SynonymsAKBeta
Apo Levobunolol
Apo-Levobunolol
ApoLevobunolol
Betagan
Levobunolol
Levobunolol Hydrochloride
Novo Levobunolol
Novo-Levobunolol
NovoLevobunolol
PMS Levobunolol
PMS-Levobunolol
PMSLevobunolol
ratio Levobunolol
ratio-Levobunolol
Ultracortenol
Vistagan
W 7000A
W-7000A
W7000A
Molecular FormulaC17H26ClNO3
Molecular Weight327.8 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O.Cl
InChIInChI=1S/C17H25NO3.ClH/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20;/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3;1H/t12-;/m1./s1
InChIKeyDNTDOBSIBZKFCP-UTONKHPSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





d-Bunolol Hydrochloride (CAS 27867-05-6): Procurement Guide for the Dextrorotatory Enantiomer of Bunolol


d-Bunolol Hydrochloride (CAS 27867-05-6), also known as (R)-(+)-Bunolol or ent-Levobunolol, is the dextrorotatory enantiomer of the racemic beta-adrenergic receptor antagonist bunolol. It is a member of the naphthalenone class of beta-blockers, structurally related to propranolol, and is recognized as the largely inactive stereoisomer (distomer) in comparison to its therapeutically potent counterpart, levobunolol (l-bunolol) [1]. The compound exhibits a marked preference for the β2-adrenoceptor subtype and serves as a critical tool in research for understanding stereospecific drug-receptor interactions and as a negative control in pharmacological assays [2].

Why Substituting d-Bunolol Hydrochloride with Racemic Bunolol or l-Bunolol Compromises Research Integrity


Generic substitution of d-Bunolol Hydrochloride with racemic bunolol or the levorotatory enantiomer (levobunolol) is not scientifically valid for stereospecific research applications. The pharmacological activity of beta-adrenergic antagonists is highly stereospecific, with the majority of beta-blocking potency residing in the (S)-(-)-enantiomer [1]. Specifically, levobunolol exhibits over 60-fold greater beta-blocking activity than its dextro isomer, d-bunolol, while maintaining equivalent direct myocardial depression potential [2]. Furthermore, the enantiomers demonstrate distinct receptor subtype binding profiles, with d-bunolol showing a unique β2-preferring biphasic displacement pattern not observed with levobunolol [3]. Therefore, utilizing the incorrect enantiomer or a racemic mixture would introduce uncharacterized pharmacological variables, invalidating experiments that rely on the distinct properties of the d-isomer as a negative control or as a probe for stereospecific binding mechanisms.

Quantitative Differentiation of d-Bunolol Hydrochloride from Levobunolol and Other Ocular Beta-Blockers: A Comparator-Based Evidence Guide


Enantioselective Beta-Blocking Activity: d-Bunolol vs. l-Bunolol Potency Ratio

The enantioselective nature of bunolol's beta-adrenergic blocking activity is well-established. d-Bunolol (the dextro isomer) is significantly less potent than its levorotatory counterpart, l-bunolol (levobunolol). Levobunolol is reported to be greater than 60 times more potent than its dextro isomer in its beta-blocking activity [1]. This stark difference in potency underscores the stereospecific requirement of the beta-adrenoceptor binding pocket, where the (S)-(-)-enantiomer, levobunolol, is the eutomer and the (R)-(+)-enantiomer, d-bunolol, is the distomer.

Stereospecific Pharmacology Chiral Resolution Beta-Adrenoceptor Antagonism

Beta-2 Adrenoceptor Subtype Selectivity: d-Bunolol Exhibits a Biphasic Displacement Profile Absent in Levobunolol

In radioligand binding studies using ³H-dihydroalprenolol (³H-DHA) on rat lung homogenates (a tissue with ~80% β2-adrenoceptors), d-bunolol displays a biphasic displacement curve, a hallmark of a β2-preferring ligand [1]. In stark contrast, levobunolol displaces ³H-DHA in a homogeneous, monophasic manner, indicating non-selectivity between β1 and β2 subtypes [1]. The fraction of high-affinity binding sites for d-bunolol was quantified as 83% in rat lung, which closely mirrors the β2-adrenoceptor population in that tissue [1]. This biphasic displacement is not observed with levobunolol, confirming a distinct receptor interaction profile for the two enantiomers.

Receptor Subtype Selectivity Radioligand Binding Assays Beta-Adrenoceptor Pharmacology

Quantitative Binding Affinity: d-Bunolol's High-Affinity Binding is Approximately 50-Fold Weaker than Levobunolol

Analysis of the high-affinity component of the biphasic displacement curve reveals a significant quantitative difference in receptor binding affinity between the enantiomers. The high-affinity binding of d-bunolol, which is presumed to represent its interaction with β2-adrenoceptors, is approximately 50 times weaker than the binding of levobunolol to its receptors [1]. This is consistent with the general stereospecificity of beta-adrenoceptor binding, where the eutomer (levobunolol) exhibits substantially higher affinity for the orthosteric binding site than its distomer counterpart (d-bunolol).

Binding Affinity Receptor Occupancy Quantitative Pharmacology

Comparative Beta-Blocker Selectivity: Contextualizing d-Bunolol's Profile within the Ocular Beta-Blocker Class

While d-bunolol itself is not used therapeutically, its unique β2-preferring binding profile stands in contrast to the selectivity profiles of clinically used ocular beta-blockers. A comparative study in guinea pig tissues found that levobetaxolol was highly β1-selective, while levobunolol and timolol had high affinities at both β1 and β2 receptors and were considerably less β1-selective [1]. The study also noted that levobunolol exhibited a 140-fold β2-receptor selectivity in some contexts, highlighting the complex pharmacological landscape of this class [2]. d-Bunolol's β2-preferring profile, inferred from its biphasic binding curve, provides a distinct point of reference for understanding the spectrum of beta-blocker selectivity.

Ocular Pharmacology Beta-Blocker Selectivity Glaucoma Research

Analytical Chemistry: d-Bunolol as a Chiral Reference Standard for Enantiomeric Purity

d-Bunolol Hydrochloride (CAS 27867-05-6) serves as a fully characterized reference standard for the analytical detection and quantification of bunolol enantiomers [1]. High-performance liquid chromatographic methods using chiral AGP (α1-acid glycoprotein) columns have been specifically developed and validated to separate and determine the enantiomers of bunolol in biological matrices such as human urine [2]. d-Bunolol, as the pure (R)-enantiomer, is essential for establishing system suitability parameters, validating method specificity, and ensuring the accurate quantification of the pharmacologically active (S)-enantiomer in pharmaceutical formulations and biological samples.

Chiral Chromatography Reference Standards Analytical Method Validation

Direct Myocardial Depression: A Conserved Property Between Enantiomers

An important distinction exists between the stereospecific beta-blocking activity and the non-stereospecific direct myocardial depressant effect of bunolol. While d-bunolol is over 60 times less potent as a beta-blocker compared to levobunolol, both enantiomers are reported to be equipotent in their potential for direct myocardial depression [1]. This indicates that the direct cardiac depressant effect, which is independent of beta-adrenoceptor blockade, is not stereoselective. This property makes d-bunolol a useful tool for isolating and studying non-receptor-mediated cardiodepressant effects in vitro and in vivo, without the confounding influence of potent beta-adrenergic antagonism.

Cardiac Safety Pharmacology Stereospecificity Non-Receptor Mediated Effects

Targeted Application Scenarios for d-Bunolol Hydrochloride in Scientific and Industrial Workflows


Serving as an Inactive or Low-Activity Negative Control in Beta-Adrenoceptor Functional Assays

Given that d-bunolol is the distomer with over 60-fold lower beta-blocking potency than its eutomer levobunolol, it is the ideal candidate for a negative control in any in vitro (e.g., cAMP accumulation, isolated organ bath) or in vivo experiment designed to interrogate beta-adrenoceptor-mediated functions. Including d-bunolol in an assay alongside levobunolol and a vehicle control provides a definitive assessment of stereospecific drug effects and confirms that observed responses are indeed mediated through beta-adrenoceptors. [1]

Probing Beta-2 Adrenoceptor Subtype Distribution and Ligand-Receptor Interactions in Complex Tissues

The unique biphasic displacement curve of d-bunolol in radioligand binding assays, which is absent with the non-selective levobunolol, makes it a valuable pharmacological probe. By comparing the binding patterns of d-bunolol and levobunolol in a given tissue or cell line, researchers can gain insights into the relative proportion and binding characteristics of β1 vs. β2 adrenoceptors. The 83% fraction of high-affinity sites in β2-rich rat lung serves as a reference for identifying β2-preferring binding in other systems. [2]

Investigating Non-Receptor-Mediated Cardiodepressant Effects

As both enantiomers of bunolol exhibit equipotent direct myocardial depression despite a >60-fold difference in beta-blocking activity, d-bunolol is an essential tool for cardiovascular research. It can be used in isolated heart preparations or in vivo models to study direct, non-stereospecific cardiac effects without the confounding influence of potent beta-adrenergic receptor blockade, which would be introduced by using levobunolol. [3]

Chiral Reference Standard for Enantiomeric Purity Analysis in Pharmaceutical Quality Control

For analytical and bioanalytical laboratories, d-Bunolol Hydrochloride (CAS 27867-05-6) is an essential reference standard. It is used to develop and validate chiral HPLC methods for the separation and quantification of bunolol enantiomers in active pharmaceutical ingredients (APIs), finished ophthalmic drug products, and biological samples from pharmacokinetic studies. Its use ensures compliance with regulatory guidelines for the control of stereoisomeric impurities. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for d-Bunolol Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.